molecular formula C13H11ClOS B1624284 (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane CAS No. 225652-11-9

(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane

Cat. No.: B1624284
CAS No.: 225652-11-9
M. Wt: 250.74 g/mol
InChI Key: YOFMMEFREXQZRH-UHFFFAOYSA-N
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Description

(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane: is an organic compound with the molecular formula C13H11ClOS and a molecular weight of 250.74 g/mol This compound is known for its unique structure, which includes a chlorophenoxy group and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane typically involves the reaction of 4-chlorophenol with 4-chlorophenyl methyl sulfide under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents .

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product with a minimum purity of 95% .

Chemical Reactions Analysis

Types of Reactions:

(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Chemistry:

In chemistry, (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of sulfur-containing compounds .

Biology:

In biological research, this compound is studied for its potential biological activities. It has been used in studies involving enzyme inhibition and protein interactions .

Medicine:

In the medical field, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Industry:

Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects . The compound’s unique structure allows it to interact with proteins and other biomolecules, making it a valuable tool in biochemical research.

Properties

IUPAC Name

1-chloro-4-(4-methylsulfanylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFMMEFREXQZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431226
Record name 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225652-11-9
Record name 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-(4′-Chlorophenoxy)phenyl sulfonyl chloride (3.0 kg), 3, was dissolved in three liters of toluene and the solution was added dropwise, with stirring, to 3.6 kg of trimethyl phosphite which had been preheated to 60° C. The reaction was exothermic and the reaction was allowed to heat to 80°-90° C. during the addition. Thin layer chromatography indicated a mixture of the desired thioether and two baseline products. The mixture was refluxed until the pot temperature rose to ˜130° C. The mixture was cooled to ˜60° C. and 1 liter of methanol was added. Potassium hydroxide solution (4.5 kg of 45% aqueous solution) was added dropwise, slowly, with rapid stirring to the reaction mixture. The addition was very exothermic and the pot temperature was controlled to 65°-80° C. The mixture was then refluxed for 2 hrs. More toluene (6 liters) was added and the mixture cooled to ˜60° C. The lower aqueous layer was separated and the organic layer washed with 3 liters of water. The organic layer was stripped to a low volume and 9 liters of isopropanol charged to the hot mixture. The solution was distilled until ˜3.5 liters of distillate had been collected. The mixture was held at 45° C. for several hours and was then cooled to ˜−10° C. and stirred several hours. The white, crystalline product was collected, washed with cold isopropanol and dried to yield 1.9 kg of 4-(4′-chlorophenoxy)phenyl methyl sulfide, 4.
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3 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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